4-Hydroxy Mepivacaine

Description

Overview of Mepivacaine (B158355) Metabolism and its Clinical Significance

Mepivacaine, a local anesthetic belonging to the amino amide group, undergoes extensive metabolism primarily in the liver. ontosight.aichemicalbook.com The metabolic process is crucial as it transforms the active drug into various byproducts, influencing its duration of action and elimination from the body. ontosight.ai The liver is the principal site for this transformation, with cytochrome P450 enzymes, specifically CYP1A2 and to a lesser extent CYP3A4, playing a key role. ontosight.aipatsnap.comseptodont.co.ukgeneesmiddeleninformatiebank.nl These enzymatic reactions, including hydroxylation and N-demethylation, are considered detoxification pathways. fda.govnih.gov

Understanding the metabolism of Mepivacaine is of high clinical significance. Factors such as liver function, age, and the use of other medications can alter the rate of metabolism, potentially affecting both the efficacy and safety of the anesthetic. patsnap.compfizer.com For instance, patients with severe liver disease may have a reduced ability to metabolize amide-type local anesthetics, leading to a higher risk of toxic plasma concentrations. pfizer.comchemicalbook.com The metabolites are primarily excreted in the urine, with less than 10% of the parent Mepivacaine being eliminated unchanged. chemicalbook.comdrugbank.comastrazeneca.com Most of the anesthetic and its metabolites are cleared from the body within 30 hours. fda.govnih.gov

The main metabolic routes for Mepivacaine are aromatic hydroxylation and N-dealkylation. chemicalbook.com This leads to the formation of several metabolites, including phenolic compounds and an N-demethylated product. chemicalbook.comfda.govnih.gov These metabolites are typically less active than Mepivacaine itself and are often excreted as glucuronide conjugates. chemicalbook.comfda.govnih.govrmtcnet.com

Identification of 4-Hydroxy Mepivacaine as a Key Metabolite

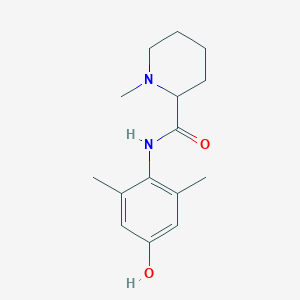

Among the various byproducts of Mepivacaine metabolism, this compound has been identified as a key metabolite. rmtcnet.comtandfonline.com Its formation occurs through the aromatic hydroxylation of the Mepivacaine molecule. chemicalbook.comgeneesmiddeleninformatiebank.nl Specifically, it is the hydroxylation at the 4-position of the aromatic ring that yields this compound. geneesmiddeleninformatiebank.nltandfonline.com

The chemical name for this metabolite is N-(2,6-dimethyl-4-hydroxyphenyl)-1-methyl-2-piperidinecarboxamide. ontosight.ai In humans, the excretion of 3-Hydroxy Mepivacaine and this compound is observed in almost equal amounts, highlighting the significance of the 4-hydroxy pathway. geneesmiddeleninformatiebank.nl Following administration, these phenolic metabolites are primarily excreted in the urine as glucuronide conjugates. geneesmiddeleninformatiebank.nlrmtcnet.comtandfonline.com One study reported that after oral administration of Mepivacaine, approximately 12% of the dose was recovered as this compound in the urine within 24 hours. tandfonline.com

| Metabolite Name | Metabolic Pathway | Excretion Form |

| This compound | Aromatic Hydroxylation | Glucuronide Conjugate |

| 3-Hydroxy Mepivacaine | Aromatic Hydroxylation | Glucuronide Conjugate |

| 2',6'-Pipecoloxylidide | N-demethylation | - |

Data derived from multiple studies on Mepivacaine metabolism. fda.govnih.govrmtcnet.comtandfonline.com

Research Gaps and the Importance of Comprehensive Metabolite Characterization

While this compound has been identified as a major metabolite, there remain gaps in the complete understanding of its pharmacological and toxicological profile. ontosight.ai Research into the specific effects of individual metabolites is ongoing but not yet exhaustive. ontosight.aiastrazeneca.com The ecotoxicity of Mepivacaine metabolites, for instance, has not been thoroughly studied. astrazeneca.com

Further research is needed to fully elucidate the activity, potential for accumulation, and specific interactions of this compound and other metabolites. github.io A deeper knowledge in this area will contribute to a more nuanced clinical application of Mepivacaine, particularly in patients with altered metabolic capacities. pfizer.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10-8-12(18)9-11(2)14(10)16-15(19)13-6-4-5-7-17(13)3/h8-9,13,18H,4-7H2,1-3H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFWYQLEUFLRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2CCCCN2C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201169829 | |

| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-66-0 | |

| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxymepivacaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXYMEPIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWC0AEA94B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzymatic Biotransformation of Mepivacaine to 4 Hydroxy Mepivacaine

Hepatic Biotransformation of Mepivacaine (B158355) via Hydroxylation

The principal site of Mepivacaine metabolism is the liver, where over 50% of an administered dose is excreted into the bile as metabolites. drugbank.comnih.gov A key metabolic reaction is the hydroxylation of the aromatic ring of the Mepivacaine molecule. This Phase I reaction introduces a hydroxyl group, increasing the compound's polarity and preparing it for subsequent conjugation and excretion. researchgate.net This process results in the formation of phenolic metabolites, primarily 3-Hydroxy Mepivacaine and 4-Hydroxy Mepivacaine. pfizermedical.com

The enzymatic drivers of Mepivacaine hydroxylation belong to the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes, located within the smooth endoplasmic reticulum of hepatocytes, are central to the metabolism of a vast number of xenobiotics. nih.govnih.gov Specific isoforms within this superfamily have been identified as the primary catalysts for the formation of this compound.

Research indicates that the CYP1A2 isoform is a major contributor to the metabolism of Mepivacaine. nih.gov This enzyme is primarily responsible for the hydroxylation of the parent compound to form both 3-Hydroxy Mepivacaine and this compound. The activity of CYP1A2 is a key determinant in the rate of formation of these hydroxylated metabolites. Studies on the structurally similar anesthetic, lidocaine, also confirm that CYP1A2 is almost exclusively responsible for its 3-hydroxylation, reinforcing the importance of this enzyme in the aromatic hydroxylation of amide-type local anesthetics. researchgate.netclinpgx.orgnih.gov

CYP450 Isoforms in Mepivacaine Hydroxylation

| CYP450 Isoform | Metabolite Formed | Primary Role |

|---|---|---|

| CYP1A2 | This compound | Major contributor to aromatic hydroxylation |

| CYP1A2 | 3-Hydroxy Mepivacaine | Major contributor to aromatic hydroxylation |

| CYP3A Subfamily | This compound | Contributing pathway |

The hydroxylation of Mepivacaine's aromatic ring is a regioselective process, meaning the reaction preferentially occurs at specific positions. The formation of both 3-Hydroxy Mepivacaine and this compound indicates that hydroxylation is directed to the meta and para positions of the xylidide ring. pfizermedical.com This regioselectivity is governed by a combination of steric and electronic factors within the active site of the CYP enzymes. nih.govsemanticscholar.org The specific orientation of the Mepivacaine molecule within the enzyme's active site exposes the 3- and 4-positions of the aromatic ring to the enzyme's oxidative mechanism, leading to the observed pattern of metabolites.

Role of Cytochrome P450 (CYP) Enzymes in this compound Formation

Species-Specific Differences in this compound Formation

The metabolic profile of a drug can vary significantly between species. nih.gov In the case of Mepivacaine, notable differences have been observed in the primary metabolites formed, which reflects variations in the expression and activity of metabolic enzymes like the CYP450 family.

In humans, Mepivacaine undergoes extensive metabolism. drugbank.comnih.gov The detoxification reactions of hydroxylation and N-demethylation play significant roles. pfizermedical.com Three main metabolites have been identified in human adults: two phenolic metabolites and one N-demethylated compound. pfizermedical.com The two phenolic metabolites are 3-Hydroxy Mepivacaine and this compound, which are subsequently conjugated, almost exclusively with glucuronic acid, before being excreted. pfizermedical.comnih.gov These hydroxylated metabolites, in their conjugated form, account for more than half of the total Mepivacaine dose. Less than 10% of the parent drug is excreted unchanged in the urine. drugbank.compfizermedical.com

In contrast, studies in horses have identified 3-Hydroxymepivacaine as the major metabolite recovered from urine. nih.govmadbarn.com This highlights a species-specific difference in the regioselectivity or the relative rates of the hydroxylation pathways compared to humans, where both 3- and 4-hydroxylation are significant.

Comparison of Major Mepivacaine Metabolites

| Species | Major Identified Metabolites | Reference |

|---|---|---|

| Human | 3-Hydroxy Mepivacaine, this compound, 2',6'-pipecoloxylidide | pfizermedical.com |

| Horse | 3-Hydroxy Mepivacaine | nih.govmadbarn.com |

Animal Model Metabolic Profiles and Comparative Analysis

Studies utilizing animal models have revealed significant species-specific differences in the metabolic profile of Mepivacaine, particularly in the formation of its hydroxylated derivatives. Comparative analysis highlights how metabolic pathways can vary, which is crucial for extrapolating animal data to human pharmacology.

In rats, the metabolic pathway heavily favors the formation of 3-hydroxymepivacaine, which constitutes approximately 60% of the metabolites found in urine. geneesmiddeleninformatiebank.nl This indicates a regioselective preference for hydroxylation at the 3-position of the aromatic ring in this species. Conversely, studies in horses have also identified 3-hydroxymepivacaine as the major metabolite recovered from urine. nih.govmadbarn.com

This contrasts sharply with the metabolic profile observed in humans, where a more balanced hydroxylation pattern occurs. In humans, both 3-hydroxy- and 4-hydroxymepivacaine are excreted in nearly equal amounts, suggesting that the enzymatic processes responsible for hydroxylation at these two positions are similarly efficient. geneesmiddeleninformatiebank.nl Furthermore, the route of excretion for metabolites shows species variation; bile excretion is significantly higher in rats than in humans. geneesmiddeleninformatiebank.nl

| Species | Predominant Hydroxylated Metabolite(s) in Urine | Reference |

|---|---|---|

| Rat | 3-hydroxymepivacaine (~60%) | geneesmiddeleninformatiebank.nl |

| Horse | 3-hydroxymepivacaine | nih.govmadbarn.com |

| Human | Approximately equal amounts of 3-hydroxymepivacaine and 4-hydroxymepivacaine | geneesmiddeleninformatiebank.nl |

In Vitro Studies of this compound Formation in Hepatic Microsomes

In vitro investigations using hepatic microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of drug-metabolizing enzymes, have been instrumental in identifying the specific enzymes responsible for Mepivacaine's biotransformation. These studies confirm that the hydroxylation of Mepivacaine is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. agd.org

The formation of this compound is primarily mediated by the enzyme CYP1A2 . agd.org This isoform is a key player in the metabolism of many xenobiotics. In addition to CYP1A2, the isoform CYP3A has also been shown to contribute to the formation of this compound. agd.org The involvement of multiple CYP isoforms indicates a robust and multifaceted metabolic pathway for the drug. These enzymatic reactions add a hydroxyl group to the aromatic ring of the Mepivacaine molecule, increasing its water solubility and preparing it for subsequent elimination phases.

In Vivo Studies Elucidating Metabolic Pathways to this compound

In vivo studies, conducted in living organisms, provide a comprehensive picture of how Mepivacaine is processed from administration to excretion. Following administration, Mepivacaine undergoes extensive hepatic biotransformation, with less than 5% of the drug being excreted unchanged in the urine. agd.org

The primary metabolic pathway is aromatic hydroxylation, leading to the formation of 3-OH-mepivacaine and 4-OH-mepivacaine. agd.org This is considered a Phase I metabolic reaction. Following this initial transformation, the hydroxylated metabolites undergo a Phase II conjugation reaction. Specifically, they are conjugated with glucuronic acid to form glucuronide conjugates. geneesmiddeleninformatiebank.nlagd.org This conjugation step significantly increases the water solubility of the metabolites, which facilitates their renal excretion.

In humans, these hydroxylated metabolites, including the 4-hydroxy form, are almost entirely recovered in the urine as either glucuronide or sulphate conjugates. geneesmiddeleninformatiebank.nl The combined hydroxylated metabolites in their conjugated forms account for over 50% of the total administered dose of Mepivacaine, underscoring this as the principal pathway for the drug's clearance from the body. agd.org

Pharmacokinetics of 4 Hydroxy Mepivacaine

Systemic Generation and Absorption Dynamics from Parent Mepivacaine (B158355)

4-Hydroxy Mepivacaine is not administered directly but is formed systemically as a metabolite of the local anesthetic, mepivacaine. Following administration, mepivacaine is absorbed into the systemic circulation, with the rate and extent of absorption depending on the site of injection and the presence of vasoconstrictors drugbank.comnih.gov. The primary site of mepivacaine metabolism is the liver drugbank.comnih.govfda.gov.

The generation of this compound is a result of Phase I metabolic reactions, specifically aromatic hydroxylation. This biotransformation is carried out by the cytochrome P450 (CYP) enzyme system. Research indicates that CYP1A2 is the major enzyme responsible for the hydroxylation of mepivacaine to its primary metabolites, 3-OH-mepivacaine and 4-OH-mepivacaine agd.org. The enzyme CYP3A also plays a role in the formation of 4-OH-mepivacaine agd.org. Urinary sampling studies have shown that 3-OH-mepivacaine is the major metabolite detected earlier in the metabolic process, while this compound is produced later and in smaller quantities agd.org. This suggests a predominance of metabolism through the CYP1A2 pathway.

These hydroxylation reactions are crucial detoxification steps that convert the lipophilic mepivacaine into more polar, water-soluble metabolites that can be more readily eliminated from the body nih.govfda.gov.

Distribution Characteristics of this compound in Biological Tissues and Fluids

Once generated in the liver, this compound, along with other metabolites, is distributed via the systemic circulation. The parent compound, mepivacaine, is known to be widely distributed to all body tissues, with higher concentrations found in highly perfused organs such as the liver, lungs, heart, and brain fda.govgeneesmiddeleninformatiebank.nl. It is approximately 75% bound to plasma proteins drugbank.comgeneesmiddeleninformatiebank.nl.

Specific distribution studies focusing solely on this compound are limited. However, as a more polar and water-soluble compound than its parent drug, its distribution characteristics are expected to differ. While it circulates in the bloodstream, its primary trajectory following formation is towards the organs of elimination, namely the liver for further conjugation and the kidneys for excretion agd.orggeneesmiddeleninformatiebank.nl. The concentrations of this compound in plasma are generally low, often just above the lower limit of quantification in pharmacokinetic studies of the parent drug nih.gov.

Elimination and Excretion Pathways of this compound

The elimination of this compound from the body is a multi-step process involving further metabolism (conjugation) and excretion through renal and biliary pathways.

The kidneys are the principal route for the excretion of mepivacaine metabolites nih.govfda.govnps.org.au. Less than 10% of the parent mepivacaine is excreted unchanged in the urine nih.govnps.org.au. This compound, being a hydroxylated metabolite, is primarily excreted in the urine after undergoing Phase II conjugation agd.orggeneesmiddeleninformatiebank.nlrmtcnet.com. The vast majority of this metabolite is eliminated as its glucuronide conjugate, a process that significantly increases its water solubility and facilitates renal clearance nih.govagd.orgrmtcnet.com. Studies in humans have shown that both 3'-hydroxy- and 4'-hydroxymepivacaine are excreted in almost equal amounts in the urine, predominantly as glucuronide or sulphate conjugates geneesmiddeleninformatiebank.nl.

| Compound | Excretion Pathway | Form in Urine |

| Mepivacaine | Renal | <10% unchanged nih.govnps.org.au |

| This compound | Renal | Almost exclusively as glucuronide conjugates nih.govgeneesmiddeleninformatiebank.nlrmtcnet.com |

| 3-OH-Mepivacaine | Renal | Almost exclusively as glucuronide conjugates nih.govgeneesmiddeleninformatiebank.nlrmtcnet.com |

A significant portion of mepivacaine metabolites is excreted into the bile. It is estimated that over 50% of an administered dose of mepivacaine is excreted via this route as metabolites nih.govfda.govnps.org.au. These metabolites, including the conjugated form of this compound, travel from the liver to the gallbladder and are then released into the small intestine nih.gov.

Once in the intestine, these conjugates can be hydrolyzed by bacterial enzymes, releasing the free this compound researchgate.netnih.gov. This free form can then be reabsorbed from the intestine back into the portal circulation, a process known as enterohepatic recirculation nps.org.auresearchgate.netnih.govwikipedia.org. This recycling mechanism can prolong the presence of the metabolite in the body before it is eventually eliminated by the kidneys nih.gov. Although only a small percentage of mepivacaine metabolites are ultimately found in the feces, enterohepatic circulation is considered a probable pathway nih.govfda.govnps.org.au.

Glucuronide conjugation is the primary Phase II metabolic pathway for this compound agd.orggeneesmiddeleninformatiebank.nlrmtcnet.com. After the initial hydroxylation of mepivacaine in the liver, the resulting phenolic metabolites, including this compound, serve as substrates for UDP-glucuronosyltransferase (UGT) enzymes eur.nlnih.gov. This enzymatic process attaches a glucuronic acid moiety to the hydroxyl group of the metabolite uomustansiriyah.edu.iq.

This conjugation step is critical for detoxification and elimination for two main reasons:

Increased Water Solubility: The addition of the highly polar glucuronic acid group dramatically increases the water solubility of the metabolite eur.nluomustansiriyah.edu.iq.

Facilitated Excretion: The resulting glucuronide conjugate is an ideal substrate for renal and biliary transporters, allowing for efficient removal from the body via urine and bile nih.govrmtcnet.com.

Studies confirm that the hydroxylated metabolites of mepivacaine are recovered from urine almost exclusively as their glucuronide conjugates nih.govgeneesmiddeleninformatiebank.nlrmtcnet.com.

Systemic Clearance and Half-life Considerations for this compound (as inferred from mepivacaine metabolism)

Direct pharmacokinetic parameters such as the systemic clearance and elimination half-life specifically for this compound are not well-documented. However, these can be inferred from the known metabolic profile of the parent compound, mepivacaine.

Mepivacaine is characterized by rapid and extensive metabolism, with a relatively short elimination half-life in adults, reported to be between 1.9 and 3.2 hours drugbank.comnih.govdrugs.com. The metabolic clearance of mepivacaine is high, indicating that the liver efficiently converts it to metabolites like this compound rmtcnet.com.

Given that this compound is an intermediate metabolite that is quickly and efficiently conjugated and then excreted, its own half-life in the systemic circulation is expected to be very short, likely shorter than that of the parent drug. The high rate of metabolic conversion and subsequent rapid excretion of its conjugates suggest a high systemic clearance for this compound nih.govrmtcnet.com. The entire process, from the generation of this compound to its ultimate excretion as a conjugate, occurs rapidly, with most of the anesthetic and its metabolites being eliminated within 30 hours of mepivacaine administration nih.govfda.gov.

| Parameter | Parent Compound (Mepivacaine) | Inferred for this compound |

| Metabolism | Rapid and extensive drugbank.comnih.govrmtcnet.com | Rapidly conjugated and prepared for excretion agd.orgrmtcnet.com |

| Half-life (Adults) | 1.9 - 3.2 hours drugbank.comnih.govdrugs.com | Expected to be short, likely less than the parent drug. |

| Systemic Clearance | High metabolic clearance rmtcnet.com | Expected to be high due to rapid conjugation and excretion. |

Pharmacological Activity and Receptor Interactions of 4 Hydroxy Mepivacaine

Assessment of Intrinsic Local Anesthetic Activity of 4-Hydroxy Mepivacaine (B158355)

The intrinsic local anesthetic activity of a compound is its inherent ability to block nerve conduction and produce a loss of sensation. For the parent compound, mepivacaine, this activity is well-established and is the basis for its clinical use. nih.gov Mepivacaine exerts its anesthetic effects by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby preventing the propagation of action potentials. chemicalbook.comdrugbank.com

However, specific studies conclusively determining the intrinsic local anesthetic activity of 4-hydroxy mepivacaine are not extensively available in publicly accessible scientific literature. Generally, the metabolic process of hydroxylation, which adds a hydroxyl (-OH) group to a drug molecule, often results in metabolites that are more water-soluble and more readily excreted from the body. rmtcnet.com This structural change can significantly alter the pharmacological activity of the parent compound. While one source refers to 3-OH-mepivacaine and 4-OH-mepivacaine as inactive metabolites, detailed research to confirm this classification for this compound is not readily found.

Influence of the 4'-Hydroxyl Group on Pharmacodynamic Properties and Potency

The introduction of a 4'-hydroxyl group onto the aromatic ring of the mepivacaine molecule can be expected to have a significant impact on its pharmacodynamic properties. The addition of a polar hydroxyl group generally increases the hydrophilicity of a molecule. In the context of local anesthetics, a delicate balance between lipophilicity and hydrophilicity is crucial for activity. Lipophilicity allows the molecule to penetrate the nerve membrane, while hydrophilicity is important for its interaction with the receptor site within the sodium channel.

A change in this balance, such as the increased polarity due to the 4'-hydroxyl group, could potentially reduce the ability of this compound to cross the neuronal membrane and reach its site of action. This alteration is a key factor in the often-observed reduction or loss of anesthetic potency in hydroxylated metabolites of local anesthetics. However, without specific experimental data on this compound, this remains a theoretical consideration based on general principles of medicinal chemistry and drug metabolism.

Mechanisms of Potential Pharmacological Effects at the Cellular and Molecular Level

The primary molecular target for local anesthetics like mepivacaine is the voltage-gated sodium channel. drugbank.comnih.gov These channels are responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential in neurons. Mepivacaine binds to a specific receptor site within the pore of the sodium channel, effectively blocking the passage of sodium ions and thereby inhibiting nerve impulse transmission. nih.gov

The interaction of this compound with voltage-gated sodium channels has not been specifically elucidated in the available research. The presence of the hydroxyl group could influence its binding affinity for the receptor site. It is plausible that the altered chemical structure and polarity of this compound could lead to a weaker interaction with the sodium channel receptor compared to the parent mepivacaine molecule. This weaker binding would be consistent with a reduced or absent local anesthetic effect. Electrophysiological studies would be necessary to definitively characterize the interaction of this compound with these channels.

While the primary target of local anesthetics is the voltage-gated sodium channel, some of these agents have been shown to interact with other receptors and ion channels at higher concentrations. For instance, some local anesthetics can affect potassium and calcium channels. nih.gov There is currently no specific information available from the search results to suggest that this compound has significant modulatory effects on other receptors or ion channels. Research in this area appears to be limited.

Comparative Pharmacodynamics of this compound with Mepivacaine and Other Metabolites

As previously mentioned, specific pharmacodynamic data for this compound is scarce. One study noted that 3-hydroxymepivacaine is the major identified metabolite in equine urine. nih.gov However, this does not provide direct information about its pharmacological activity.

To illustrate a hypothetical comparison based on general metabolic principles, the following table outlines the expected differences, though it is important to note that this is not based on direct experimental evidence for this compound.

| Compound | Expected Local Anesthetic Potency | Rationale |

| Mepivacaine | Active | Parent drug with established local anesthetic properties. |

| This compound | Likely Inactive or Significantly Reduced Activity | Increased polarity due to the hydroxyl group may hinder nerve membrane penetration and reduce binding affinity to sodium channels. |

| 3-Hydroxy Mepivacaine | Likely Inactive or Significantly Reduced Activity | Similar to this compound, increased polarity is expected to reduce anesthetic activity. |

Toxicological Profile and Safety Implications of 4 Hydroxy Mepivacaine

Evaluation of Systemic Toxicity of 4-Hydroxy Mepivacaine (B158355)

Specific toxicological data evaluating the systemic toxicity of 4-hydroxy mepivacaine, a primary metabolite of mepivacaine, is not extensively detailed in current scientific literature. Mepivacaine is known to be metabolized through hydroxylation into 3-OH-mepivacaine and 4-hydroxy-mepivacaine, which are subsequently excreted. rmtcnet.com Therefore, the toxicological profile observed following mepivacaine administration is a composite of the parent compound and its metabolites.

Systemic toxicity from local anesthetics typically occurs when high concentrations reach the bloodstream, affecting the central nervous system (CNS) and cardiovascular system. medscape.com While data for this compound is scarce, the systemic effects of the parent compound, mepivacaine, are well-documented. In one case involving a patient with terminal renal failure, a plasma mepivacaine concentration of 5.1 µg/ml was associated with neurological signs of systemic toxicity, including dysarthria and mental confusion. nih.gov Factors that can increase the risk of systemic toxicity include patient conditions like kidney or liver compromise, which may impair the clearance of both the parent drug and its metabolites. medscape.comnih.gov

General signs of systemic toxicity from local anesthetics are outlined in the table below.

| System | Signs and Symptoms of Systemic Toxicity |

| Central Nervous System (CNS) | Dizziness, Drowsiness, Tinnitus, Metallic Taste, Disorientation, Muscle Twitching, Seizures medscape.comnps.org.au |

| Cardiovascular System | Bradycardia, Arrhythmia, Hypotension, Cardiovascular Collapse, Shock medscape.comnps.org.au |

Potential for Neurotoxicity Associated with this compound Exposure

There is a lack of specific research focused on the neurotoxic potential of this compound. However, the neurotoxicity of local anesthetics as a class is a recognized phenomenon. mdpi.com All local anesthetics have the potential to be neurotoxic, with effects being dependent on both the concentration of the agent and the duration of nerve tissue exposure. mdpi.comjvsmedicscorner.com

Studies on the parent compound, mepivacaine, provide some insight. In vitro experiments using cultured neurons have demonstrated that local anesthetics can induce morphological changes, such as the collapse of growth cones and degeneration of neurites. nih.govnih.gov Comparative studies suggest that mepivacaine possesses a lower neurotoxic potential compared to other commonly used local anesthetics. For instance, mepivacaine was found to be less toxic than lidocaine, bupivacaine (B1668057), and ropivacaine (B1680718) in cultured chick neurons. nih.gov Another study ranked the neurotoxicity of several local anesthetics, finding mepivacaine to be among the least toxic. nih.gov

The table below compares the neurotoxic potential of mepivacaine with other local anesthetics based on in vitro research.

| Local Anesthetic | Median Concentration for Moderate Neurotoxic Effect (Score of 1) |

| Dibucaine | 2 x 10⁻⁵ M |

| Tetracaine | 5 x 10⁻⁵ M |

| Lidocaine | 1 x 10⁻⁴ M |

| Ropivacaine | 2 x 10⁻⁴ M |

| Bupivacaine | 2 x 10⁻⁴ M |

| Mepivacaine | 5 x 10⁻⁴ M |

| Procaine | 5 x 10⁻⁴ M |

| Data sourced from a study on cultured neurons from Lymnaea stagnalis. nih.gov |

Potential for Cardiotoxicity Associated with this compound Exposure

Direct evaluation of the cardiotoxic effects of this compound has not been reported in the available literature. The cardiotoxicity of local anesthetics is primarily associated with the parent compounds, which can cause severe cardiac events if they reach high systemic concentrations. nih.gov These adverse effects are mainly due to the blockade of voltage-gated sodium channels in the cardiac myocardium, leading to conduction disturbances, contractile dysfunction, and ventricular arrhythmias. nih.gov

Potent, long-acting, and highly lipophilic local anesthetics like bupivacaine are associated with a higher risk of cardiotoxicity. nih.govnysora.comcsahq.org Mepivacaine is generally considered to have a lower cardiotoxic potential than bupivacaine. nysora.com Nevertheless, adverse cardiac events can occur. A case report detailed the onset of seizures and dysrhythmias in a patient following a nerve block procedure that used a combination of mepivacaine and ropivacaine. nih.gov Such events underscore the importance of preventing high systemic absorption of any local anesthetic. nih.gov

Contribution of this compound to Overall Mepivacaine-Induced Toxicity

Mepivacaine undergoes extensive and rapid metabolism in the body, primarily through hydroxylation, to form this compound and 3-OH-mepivacaine. rmtcnet.com These metabolites are then conjugated and excreted in the urine. rmtcnet.com Consequently, the toxic effects observed after the administration of mepivacaine are the result of the combined actions of the parent drug and its metabolites.

In Vitro and In Vivo Toxicological Assessments of the Metabolite

Specific in vitro and in vivo toxicological assessments for this compound are not described in the reviewed scientific literature. The methodologies for such assessments, however, are well-established for local anesthetics in general.

In Vitro Assessment: In vitro studies are crucial for elucidating cellular mechanisms of toxicity and for comparing the toxic potential of different compounds. frontiersin.orguu.nl These assessments often involve exposing specific cell types to the substance . For example, neurotoxicity is evaluated using cultured neurons, where researchers can observe effects like neurite degeneration or growth cone collapse. nih.govnih.gov Similarly, myotoxicity (muscle toxicity) and chondrotoxicity (cartilage toxicity) are studied by applying the anesthetic to myocyte and chondrocyte cultures and measuring outcomes like cell viability, apoptosis, and necrosis. frontiersin.org

In Vivo Assessment: In vivo studies utilize animal models to understand the systemic and organ-specific toxicity of a compound. These studies are designed to evaluate the complete physiological response, which cannot be replicated in vitro. frontiersin.org To assess cardiotoxicity, for instance, researchers may administer the drug to animal subjects and monitor for electrocardiogram (ECG) abnormalities, arrhythmias, and hemodynamic changes. nih.govcsahq.org Neurotoxicity can be evaluated by observing behavioral changes, motor deficits, and, through histopathology, nerve tissue injury. jvsmedicscorner.com

While these standard toxicological methods could be applied to this compound, studies detailing such assessments for this specific metabolite are not currently available.

Analytical Methodologies for 4 Hydroxy Mepivacaine in Biological Matrices

Chromatography-Mass Spectrometry Techniques for Detection and Quantification

Chromatography-Mass Spectrometry (MS) has become the gold standard for the analysis of drugs and their metabolites in biological samples due to its high specificity, sensitivity, and versatility. researchgate.net Both liquid and gas chromatography are employed to separate 4-Hydroxy Mepivacaine (B158355) from endogenous components of the biological matrix before its detection and quantification by the mass spectrometer.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of drug metabolites in biological fluids. researchgate.netnih.gov This technique offers high selectivity and sensitivity, making it ideal for detecting the low concentrations of metabolites often present in clinical and research samples. researchgate.net For the analysis of mepivacaine and by extension its hydroxylated metabolites, LC-MS/MS methods have been successfully developed for quantification in human plasma and breast milk. nih.gov

The typical workflow involves minimal sample preparation, often a straightforward protein precipitation step, followed by injection into the LC system. nih.gov Chromatographic separation is commonly achieved using a reversed-phase column, such as a C18 column. nih.gov Detection is performed by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and utilizing Multiple Reaction Monitoring (MRM) for enhanced specificity and quantitative accuracy. researchgate.net The MRM mode monitors a specific precursor-to-product ion transition for the analyte, minimizing interference from other matrix components.

Below is a summary of typical parameters used in LC-MS/MS methods for the analysis of the parent compound, mepivacaine, which are foundational for its metabolite's analysis.

| Parameter | Example Specification | Source |

| Technique | Ultra-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | |

| Sample Matrix | Human Plasma, Breast Milk | nih.gov |

| Separation Column | ACQUITY UPLC BEH C18 | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | |

| Linearity Range | 0.5 to 500 ng/mL | nih.gov |

| Correlation Coefficient (R²) | ≥ 0.99 | nih.gov |

This table is interactive. Click on the headers to sort.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of drug metabolites. cbspd.comijfmts.com While highly effective, GC-MS analysis of polar compounds like 4-Hydroxy Mepivacaine often requires a derivatization step to increase their volatility and thermal stability. This process converts the polar hydroxyl group into a less polar, more volatile derivative suitable for gas chromatography.

Following extraction from the biological matrix, the analyte is derivatized and then injected into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection. Selected Ion Monitoring (SIM) is often used in GC-MS to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte. cbspd.com Methods have been developed for the parent compound mepivacaine using a nitrogen-phosphorus-sensitive detector, achieving a sensitivity of approximately 2.5 ng/mL. nih.gov GC-MS has also been successfully used to identify hydroxylated metabolites of the related local anesthetic, bupivacaine (B1668057), in urine samples. nih.gov

Advanced Sample Preparation and Extraction Procedures for Metabolite Isolation

Effective sample preparation is a critical step to isolate this compound from complex biological matrices, remove interfering substances, and concentrate the analyte before analysis. biotage.com The choice of technique depends on the nature of the biological matrix, the concentration of the analyte, and the subsequent analytical method.

Protein Precipitation (PPT): This is a rapid and simple method commonly used for plasma or serum samples. nih.gov An organic solvent, such as acetonitrile, is added to the sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. biotage.comresearchgate.net By adjusting the pH of the aqueous sample, the charge state of this compound can be manipulated to favor its partitioning into the organic layer, thereby extracting it from the bulk of the matrix components.

Solid-Phase Extraction (SPE): SPE provides a more selective and efficient cleanup compared to LLE. nih.govbiotage.com The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while other matrix components are washed away. A different solvent is then used to elute the purified analyte. Mixed-mode SPE, which utilizes multiple retention mechanisms (e.g., ion exchange and reversed-phase), can offer even higher selectivity for isolating metabolites.

| Extraction Method | Principle | Common Application | Key Advantage |

| Protein Precipitation | Protein denaturation and removal by organic solvent. | Plasma, Serum | Fast and simple. nih.gov |

| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases based on solubility. | Urine, Plasma | Effective for a wide range of analytes. researchgate.net |

| Solid-Phase Extraction | Analyte retention on a solid sorbent followed by selective elution. | Urine, Plasma | High selectivity and concentration factor. nih.gov |

This table is interactive. Click on the headers to sort.

Validation of Analytical Methods: Assessment of Sensitivity, Specificity, Accuracy, and Reproducibility

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. wjarr.comhbm4eu.eu For bioanalytical methods used to quantify this compound, validation is essential to ensure the reliability, consistency, and accuracy of the generated data. wjarr.com Validation is performed according to guidelines from regulatory bodies and assesses several key parameters.

Sensitivity: The sensitivity of a method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. wjarr.com

Specificity (Selectivity): This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. hbm4eu.eudemarcheiso17025.com It is typically assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte. frontiersin.org

Accuracy: Accuracy describes the closeness of the measured concentration to the true value. hbm4eu.eu It is determined by analyzing quality control (QC) samples at different known concentrations and is expressed as the percentage of the nominal concentration. frontiersin.org

Reproducibility (Precision): Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. wjarr.com It is evaluated at both intra-day (repeatability) and inter-day levels and is expressed as the relative standard deviation (RSD) or coefficient of variation (%CV). frontiersin.org

The table below presents typical acceptance criteria for the validation of bioanalytical methods.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity (R²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.99 |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the LLOQ). frontiersin.org |

| Precision (%CV) | The degree of scatter between a series of measurements. | ≤15% (≤20% at the LLOQ). frontiersin.org |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Consistent, precise, and reproducible. |

| Selectivity | The ability to measure the analyte unequivocally in the presence of other components. | No significant interfering peaks (>20% of LLOQ) in blank samples. frontiersin.org |

This table is interactive. Click on the headers to sort.

Application of Stable Isotope-Labeled this compound in Metabolic and Pharmacokinetic Research

In modern quantitative bioanalysis, particularly using LC-MS/MS, stable isotope-labeled (SIL) analogues of the analyte are widely used as internal standards (IS). The use of a SIL-IS, such as deuterium-labeled this compound (e.g., this compound-d3), is the gold standard for achieving the highest possible accuracy and precision.

The SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). It is added to the biological sample at a known concentration at the beginning of the sample preparation process. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer. Most importantly, it compensates for any analyte loss during sample extraction and for variations in instrument response (matrix effects).

By measuring the peak area ratio of the analyte to the SIL-IS, highly accurate and precise quantification can be achieved. This approach is fundamental in metabolic and pharmacokinetic research, where precise concentration-time profiles are necessary to calculate key parameters such as absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its metabolites.

Clinical and Forensic Significance of 4 Hydroxy Mepivacaine

4-Hydroxy Mepivacaine (B158355) as a Biomarker for Mepivacaine Exposure and Metabolic Status

The detection of 4-hydroxy mepivacaine in biological samples, such as urine, serves as a reliable indicator of recent mepivacaine administration. As a downstream product of mepivacaine metabolism, its presence confirms exposure to the parent drug. While direct quantification of mepivacaine is also possible, analyzing its metabolites can provide a broader window of detection and offer insights into the individual's metabolic capacity. The rate and extent of this compound formation can be influenced by the metabolic activity of the liver, making it a potential, albeit not fully explored, biomarker for hepatic function in the context of drug metabolism.

Role in Therapeutic Drug Monitoring of Mepivacaine and Patient Outcome Assessment

Therapeutic drug monitoring (TDM) for local anesthetics like mepivacaine is not routinely performed in standard clinical practice. However, in specific situations, such as continuous infusions or in patients with conditions that might alter drug disposition, monitoring mepivacaine and its metabolites could be beneficial. While the primary focus of TDM would be on the parent drug concentration to avoid systemic toxicity, the levels of this compound could provide supplementary information on the patient's metabolic clearance. An unusually low level of this compound relative to the parent drug might suggest impaired metabolism, potentially increasing the risk of adverse effects. Further research is needed to establish a clear correlation between this compound levels and patient outcomes.

Influence of Genetic Polymorphisms in CYP Enzymes on this compound Formation and Clinical Implications

The metabolism of mepivacaine to its hydroxylated metabolites, including this compound, is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, CYP1A2 and CYP3A4 are the major enzymes involved in this process. mdpi.com Genetic polymorphisms in the genes encoding these enzymes can lead to significant inter-individual differences in metabolic activity. clinpgx.orgnih.gov

Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP enzyme genotype. For instance, polymorphisms in the CYP1A2 gene, such as -163C>A, have been associated with altered enzyme inducibility and activity. nih.gov Similarly, numerous polymorphisms have been identified for the CYP3A4 gene that can result in decreased enzyme function. ebmconsult.com

A decreased function of CYP1A2 or CYP3A4 due to genetic variations could lead to a reduced rate of this compound formation. This slower metabolism would result in a prolonged half-life and increased plasma concentrations of the parent drug, mepivacaine, potentially heightening the risk of systemic toxicity. Conversely, individuals with highly active CYP enzymes might metabolize mepivacaine more rapidly, leading to higher concentrations of this compound and a shorter duration of anesthetic action. Therefore, understanding a patient's CYP genotype could have clinical implications for personalizing mepivacaine therapy to optimize efficacy and minimize adverse effects, although this is not yet a standard practice.

Table 1: Key CYP Enzymes in Mepivacaine Metabolism and Examples of Polymorphisms

| Enzyme | Role in Mepivacaine Metabolism | Example of Polymorphism | Potential Clinical Implication |

| CYP1A2 | Hydroxylation | -163C>A (rs762551) | Altered enzyme inducibility, potentially affecting the rate of this compound formation. |

| CYP3A4 | Hydroxylation | CYP3A4*22 | Reduced mRNA expression and lower enzyme activity, potentially leading to decreased metabolism of mepivacaine. mdpi.com |

Considerations in Special Patient Populations (e.g., hepatic or renal impairment, pediatrics) and Metabolite Kinetics

The pharmacokinetics of mepivacaine and the formation of its metabolites, such as this compound, can be significantly altered in special patient populations.

Hepatic Impairment: Since the liver is the primary site of mepivacaine metabolism, patients with hepatic impairment are at a greater risk of developing toxic plasma concentrations of the parent drug. nih.gov A compromised liver function can lead to a reduced rate of hydroxylation, resulting in lower levels of this compound and a prolonged half-life of mepivacaine. Studies on other amide local anesthetics like lidocaine have shown that pharmacokinetic parameters change in accordance with the severity of liver impairment, as assessed by the Child-Pugh score. researchgate.net For instance, the clearance of lidocaine is significantly reduced in patients with liver cirrhosis. researchgate.net Similar effects would be expected for mepivacaine, necessitating cautious use and potentially dose reduction in this patient group.

Renal Impairment: While mepivacaine is primarily metabolized by the liver, its metabolites, including the glucuronide conjugates of this compound, are excreted by the kidneys. mdpi.com In patients with renal impairment, the excretion of these metabolites may be delayed, leading to their accumulation. Although the metabolites are generally considered less active than the parent compound, their accumulation could potentially contribute to adverse effects, especially with repeated doses. Therefore, caution is advised when using mepivacaine in patients with renal impairment. nih.gov

Pediatrics: The metabolism and clearance of drugs can differ significantly in children compared to adults due to the immaturity of hepatic and renal functions. mcgill.ca The half-life of mepivacaine is notably longer in neonates (8.7 to 9 hours) compared to adults (1.9 to 3.2 hours). nih.gov The activity of CYP enzymes, such as CYP3A4 and CYP1A2, is not fully developed at birth and matures over time. nih.gov CYP3A4 activity approaches adult levels by 6-12 months of age, while CYP1A2 may not be fully mature before the age of 3 years. nih.gov This developmental difference can affect the rate of this compound formation. Consequently, pediatric patients, especially infants, may have a reduced capacity to metabolize mepivacaine, increasing their susceptibility to systemic toxicity. Doses in children should be carefully calculated based on their age and weight. pediatriconcall.com

Table 2: Summary of Considerations in Special Populations

| Patient Population | Key Consideration | Impact on this compound Kinetics |

| Hepatic Impairment | Reduced metabolic capacity of the liver. | Decreased formation of this compound; prolonged half-life of parent drug. |

| Renal Impairment | Impaired excretion of metabolites. | Potential for accumulation of this compound conjugates. |

| Pediatrics | Immature hepatic enzyme function, particularly in neonates and infants. | Slower rate of this compound formation; prolonged half-life of parent drug. |

Future Research Directions and Translational Perspectives

Further Elucidation of Residual or Active Pharmacological Properties of 4-Hydroxy Mepivacaine (B158355)

The prevailing assumption is that the hydroxylated metabolites of Mepivacaine are pharmacologically inactive. agd.org However, the potential for residual anesthetic, analgesic, or other biological activities has not been exhaustively studied. Future research should be directed at isolating or synthesizing pure 4-Hydroxy Mepivacaine to perform comprehensive pharmacological screening. Investigating its affinity for sodium channels, the primary target of local anesthetics, would be a critical first step. drugbank.com Furthermore, assessing any potential central nervous system or cardiovascular effects is essential, as systemic absorption of local anesthetics can impact these systems. drugbank.com Uncovering even minor residual activity could have clinical implications, particularly in patients with compromised metabolic pathways where metabolite concentrations may be elevated.

Comprehensive Stereoselective Metabolism Studies to Delineate Enantiomer-Specific Formation and Effects

Mepivacaine is administered as a racemate, a mixture of R(-)- and S(+)-enantiomers, which are known to have different pharmacokinetic properties. nih.gov Studies have shown that the plasma clearance and volume of distribution of R(-)-mepivacaine are larger than those of S(+)-mepivacaine, partly due to differences in plasma protein binding. nih.gov This stereoselectivity likely extends to its metabolism.

Research on the related anesthetic Bupivacaine (B1668057) has demonstrated that its metabolism, including the formation of hydroxylated metabolites, is stereoselective. nih.gov It is therefore critical to conduct comprehensive studies to determine if the formation of this compound from its parent enantiomers is also stereoselective. Such research would involve developing chiral assays to quantify the individual enantiomers of this compound in biological samples following the administration of racemic Mepivacaine. Understanding the enantiomer-specific formation and disposition of this metabolite could clarify inter-individual variability in Mepivacaine's effects and metabolism.

| Parameter | R(-)-mepivacaine | S(+)-mepivacaine |

| Terminal Half-Life (t½) | 113 +/- 17 min | 123 +/- 20 min |

| Mean Residence Time (MRT) | 131 +/- 15 min | 165 +/- 24 min |

| Total Plasma Clearance (CL) | 0.79 +/- 0.12 L/min | 0.35 +/- 0.06 L/min |

| Unbound Fraction in Plasma | 35.6% +/- 4.5% | 25.1% +/- 4.6% |

A summary of pharmacokinetic parameters for Mepivacaine enantiomers, highlighting the stereoselective differences that may influence metabolite formation. Data from Vree et al. nih.gov

Advanced Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling and Simulation of Metabolite Kinetics and Effects

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a powerful tool used to understand the relationship between drug dosage, concentration, and effect over time. researchgate.net While pharmacokinetic data exists for the parent drug Mepivacaine, there is a lack of sophisticated models that incorporate the kinetics of its metabolites, including this compound. rmtcnet.comnih.gov

Development of Novel Analytical Techniques for Enhanced and High-Throughput Detection

The detection and quantification of Mepivacaine and its metabolites in biological matrices are currently achieved using various analytical methods. These techniques are vital for pharmacokinetic studies and clinical monitoring.

Current Analytical Methods for Mepivacaine and Metabolites

| Technique | Description | Application | Reference(s) |

|---|---|---|---|

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Highly sensitive and specific method for quantifying drugs and metabolites in plasma and urine. | rmtcnet.com |

| HPLC | High-Performance Liquid Chromatography | Used for the separation and determination of Mepivacaine and its metabolites in various samples. | semanticscholar.orgnih.gov |

| GLC | Gas-Liquid Chromatography | Employs a nitrogen-phosphorus-sensitive detector for the analysis of Mepivacaine in biological fluids. | nih.gov |

| Electrochemical Sensors | Novel sensor technology | Developed for the rapid and inexpensive determination of Mepivacaine. | researchgate.net |

While effective, there is a continuous need for innovation. Future efforts should aim to develop novel analytical techniques that offer higher throughput, lower limits of detection (LOD), and greater portability. The development of microsampling techniques combined with highly sensitive mass spectrometry could reduce the burden on patients in clinical studies. Furthermore, creating advanced biosensors could pave the way for real-time monitoring of Mepivacaine metabolism, providing immediate feedback in a clinical setting.

Exploration of this compound as a Reference Standard for Metabolic Studies and Quality Control

The availability of pure, certified reference standards is a cornerstone of accurate analytical chemistry and regulatory science. The synthesis and characterization of 3-Hydroxymepivacaine has enabled its use as a standard for quantitative mass spectrometric methods in equine drug testing. nih.gov A similar need exists for this compound.

Establishing a certified reference material for this compound is a critical future direction. This standard would be indispensable for:

Validating new analytical methods: Ensuring the accuracy and reliability of techniques developed for its detection.

Metabolic phenotyping: Allowing researchers to accurately quantify metabolic pathways.

Quality control: Used by pharmaceutical manufacturers to identify and quantify potential impurities in Mepivacaine drug products.

Toxicology studies: Providing a calibrated standard for assessing the effects of the metabolite.

Investigation of Long-Term Effects and Chronic Exposure Implications of this compound

The safety profile of Mepivacaine in the context of acute use is well-established. However, data on the long-term effects of exposure to its metabolites are scarce. One study followed patients for three years and found a long-term absence of sensitization (allergic reaction) to Mepivacaine itself. nih.gov However, this does not address the potential for bioaccumulation or subtle toxicity from chronic exposure to its metabolites.

Future research must investigate the implications of long-term or repeated exposure to this compound. This is particularly relevant for patient populations who may receive frequent local anesthetic administrations or who have impaired drug metabolism, leading to higher and more sustained levels of the metabolite. Studies should assess the potential for nephrotoxicity, hepatotoxicity, or other organ-specific effects following chronic exposure in preclinical models. These investigations are essential to fully understand the long-term safety profile of Mepivacaine.

Q & A

Basic Research Questions

Q. How can researchers identify and verify the structural authenticity of 4-Hydroxy Mepivacaine in experimental settings?

- Methodology :

- Use spectroscopic techniques (e.g., NMR, IR) to confirm the hydroxyl group and aromatic structure. Cross-validate with high-resolution mass spectrometry (HR-MS) for molecular weight confirmation.

- Compare analytical data (e.g., melting points, chromatographic retention times) with literature values from peer-reviewed sources like SciFinder or Reaxys .

- Employ ChemDraw for systematic naming and structural validation, ensuring alignment with IUPAC guidelines .

Q. What established synthetic routes are available for this compound, and how can purity be optimized?

- Methodology :

- Review synthetic pathways for mepivacaine derivatives in databases like PubMed or Reaxys, focusing on hydroxylation steps (e.g., enzymatic vs. chemical oxidation) .

- Optimize purification via recrystallization or column chromatography, monitoring purity using HPLC with UV detection (λ = 210–280 nm) .

- Validate purity (>98%) via elemental analysis and residual solvent testing (GC-MS) to meet pharmacological research standards .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodology :

- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity in plasma or tissue samples. Calibrate with deuterated internal standards to minimize matrix effects .

- Validate methods per FDA guidelines (linearity: R² > 0.99; LOQ ≤ 1 ng/mL) .

- Compare with GC-MS for cross-validation, especially when analyzing volatile derivatives .

Advanced Research Questions

Q. How does the pharmacokinetic profile of this compound influence its pharmacological activity and metabolite interactions?

- Methodology :

- Conduct in vivo studies in rodent models to assess bioavailability, half-life (t½), and tissue distribution. Compare with parent compound mepivacaine using compartmental modeling .

- Investigate renal excretion kinetics in elderly populations (eGFR < 60 mL/min) to evaluate metabolite accumulation risks .

- Use physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions, particularly with CYP450 inhibitors .

Q. What experimental design considerations are critical when studying this compound’s role in neuronal toxicity or efficacy?

- Methodology :

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For example: “Does this compound exhibit neurotoxic effects at concentrations ≥ 10 µM in dorsal root ganglion neurons?” .

- Use randomized, blinded in vitro assays (e.g., MTT for cytotoxicity) and patch-clamp electrophysiology to assess sodium channel blockade .

- Address confounding variables (e.g., pH, temperature) via factorial design experiments .

Q. How can researchers resolve contradictions in existing data regarding this compound’s efficacy as an anesthetic adjuvant?

- Methodology :

- Perform meta-analyses of preclinical studies, stratifying by variables like concentration (e.g., 1% vs. 2%), adjuvant type (e.g., MgSO₄ vs. epinephrine), and outcome measures (e.g., success rate, latency) .

- Apply Bayesian statistics to quantify uncertainty in heterogeneous datasets, particularly when comparing failure rates across studies (e.g., 29.2% vs. 44–81%) .

- Replicate conflicting experiments under standardized conditions (e.g., ISO/IEC 17025-accredited labs) to isolate methodological discrepancies .

Data Management and Reporting Guidelines

Q. How should researchers handle raw and processed data for this compound studies to ensure reproducibility?

- Methodology :

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable): Store raw NMR/LC-MS spectra in repositories like Chemotion or RADAR4Chem with unique DOIs .

- Use electronic lab notebooks (ELNs) for real-time data entry, including instrument parameters (e.g., HPLC column type, gradient profile) .

- Publish processed data in supplementary materials with explicit metadata (e.g., sample size, statistical tests, p-value thresholds) .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Refer to SDS guidelines for PPE (gloves, goggles, lab coats) and emergency procedures (e.g., spill containment, eye wash stations) .

- Monitor airborne concentrations via OSHA-compliant sensors (PEL ≤ 5 mg/m³) and ensure fume hoods are used for synthesis/purification steps .

- Dispose of waste via EPA-certified contractors, documenting hazardous material manifests .

Tables for Quick Reference

Table 1. Comparison of Analytical Techniques for this compound

Table 2. Key Pharmacokinetic Parameters of Mepivacaine vs. This compound

| Parameter | Mepivacaine | This compound |

|---|---|---|

| t½ (hr) | 1.9–3.2 | 4.5–6.8 |

| Protein Binding (%) | 75–85 | 60–70 |

| Renal Excretion (%) | 10–15 | 70–80 |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.